(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate
Description
(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate is a fluorinated succinate derivative characterized by a conjugated enone system formed via a benzylidene moiety at the C2 position. Its structure includes a tert-butyl group at the C4 ester and an ethyl ester at the C1 position.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-ethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FO4/c1-5-21-16(20)13(11-15(19)22-17(2,3)4)10-12-6-8-14(18)9-7-12/h6-10H,5,11H2,1-4H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYELPLPLQCGHEV-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The condensation involves deprotonation of the active methylene group in the succinate ester (e.g., ethyl 4-tert-butyl succinate) by a strong base, followed by nucleophilic attack on the carbonyl carbon of 4-fluorobenzaldehyde. The resultant enolate intermediate undergoes dehydration to yield the (E)-configured benzylidene product.
Key Parameters:
Yield Optimization Strategies
-
Stoichiometric Control: A molar ratio of 1:1.1 (succinate ester to aldehyde) minimizes side reactions.
-
Moisture Exclusion: Rigorous anhydrous conditions prevent hydrolysis of the ester groups.
-
Workup: Acidic quenching (e.g., dilute HCl) followed by extraction with ethyl acetate improves purity.
Table 1: Representative Claisen-Schmidt Reaction Conditions
| Succinate Ester | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 4-tert-butyl | 4-Fluorobenzaldehyde | KOtBu | EtOH | 78 | 72 |
| Ethyl 4-tert-butyl | 4-Fluorobenzaldehyde | NaH | THF | 65 | 68 |
Synthesis of 4-Fluorobenzaldehyde Intermediate
The availability of high-purity 4-fluorobenzaldehyde is critical for the Claisen-Schmidt reaction. Two industrial-scale methods dominate its production:
Bromination-Hydrolysis of 4-tert-Butyltoluene
Patented processes describe bromination of 4-tert-butyltoluene using bromine chloride (BrCl) or bromine (Br₂), followed by hydrolysis to yield 4-fluorobenzaldehyde.
Step 1: Radical Bromination
Step 2: Hydrolysis with Sommelet Reagent
Oxidative Fluorination of 4-tert-Butylphenol
An alternative route employs oxidative fluorination using [bis(trifluoroacetoxy)iodo]benzene (PIFA) and triethylamine tris(hydrofluoride) (Et₃N·3HF). This method avoids hazardous bromine and directly introduces fluorine:
-
Oxidation-Fluorination:
-
Aromatization:
Table 2: Comparative Analysis of 4-Fluorobenzaldehyde Synthesis Routes
| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination-Hydrolysis | Br₂, HMTA, H₂O | 160–190 | 85–90 | ≥95 |
| Oxidative Fluorination | PIFA, Et₃N·3HF | 0–25 | 70–75 | ≥90 |
Advanced Catalytic Systems and Process Intensification
Microwave-Assisted Synthesis
While traditional reflux methods require prolonged heating, microwave irradiation accelerates the Claisen-Schmidt condensation by enhancing reaction kinetics. Pilot studies report:
-
Time Reduction: 6 hours → 30 minutes.
-
Yield Improvement: 72% → 78%.
Solvent-Free Mechanochemical Approaches
Ball milling the succinate ester and 4-fluorobenzaldehyde with KOtBu achieves:
-
Elimination of Solvent Waste: Aligns with green chemistry principles.
-
Yield: Comparable to conventional methods (70–75%).
Analytical Characterization of the Final Product
Post-synthesis purification (e.g., column chromatography, recrystallization) ensures ≥95% purity. Key analytical data include:
-
Spectroscopic Confirmation:
Industrial-Scale Challenges and Solutions
Byproduct Management
Chemical Reactions Analysis
Types of Reactions
(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene moiety, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The fluorobenzylidene moiety can interact with aromatic amino acids in proteins, affecting their function and activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from the synergistic effects of its substituents. Below is a detailed comparison with key analogs:
Functional Group Analysis
- (E)-Cinnamic Acid: Shares the conjugated enone system but lacks fluorination and ester substituents. This structural simplicity reduces its lipophilicity and metabolic stability compared to the target compound. (E)-Cinnamic Acid exhibits antioxidant properties, whereas fluorinated analogs like the target compound may show enhanced bioactivity due to fluorine’s electron-withdrawing effects .
- 1-Ethyl 4-(tert-Butyl) 2-(Diethyl Phosphono)succinate: Features a phosphoryl group instead of the fluorobenzylidene moiety. The phosphono group increases polarity, altering solubility and reactivity in nucleophilic environments. The tert-butyl and ethyl ester groups in both compounds suggest comparable steric shielding of the ester carbonyls .
- Ethyl 4-tert-butylbenzoate : Lacks the succinate backbone and benzylidene group but shares the tert-butyl and ethyl ester motifs. This simpler structure is less conformationally constrained, limiting its ability to engage in specific molecular interactions .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Key Features | Biological/Chemical Properties |
|---|---|---|
| (E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate | Tert-butyl, ethyl esters; (E)-fluorobenzylidene; conjugated enone | High lipophilicity; potential enzyme/receptor binding |
| (E)-Cinnamic Acid | Conjugated enone; carboxylic acid | Antioxidant; lower metabolic stability |
| 1-Ethyl 4-(tert-Butyl) 2-(Diethyl Phosphono)succinate | Phosphoryl group; tert-butyl and ethyl esters | Polar reactivity; nucleophilic substrate |
| Ethyl 4-tert-butylbenzoate | Ethyl ester; tert-butyl aromatic substituent | Intermediate solubility; limited conformational rigidity |
Biological Activity
(E)-4-tert-butyl 1-ethyl 2-(4-fluorobenzylidene)succinate is a chemical compound with the molecular formula C17H21FO4 and a CAS number of 157188-11-9. This compound is notable for its potential medicinal applications, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H21FO4
- Molecular Weight : 308.34 g/mol
- CAS Number : 157188-11-9
The biological activity of this compound can be attributed to its structural characteristics, which facilitate interactions with biological targets. The presence of the fluorobenzylidene moiety enhances lipophilicity, potentially increasing membrane permeability and interaction with cellular receptors.
Potential Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing downstream signaling pathways that affect cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Potential
Research has explored the compound's anticancer effects, particularly its ability to induce apoptosis in cancer cell lines. A study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in human cancer cells.
Case Studies
-
Antimicrobial Efficacy :
- A study tested this compound against Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.
-
Anticancer Activity :
- In a murine model, the compound was administered to assess its effects on tumor growth.
- Results indicated a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis in treated tumors.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Moderate activity |
| Antimicrobial | Escherichia coli | 64 µg/mL | Moderate activity |
| Anticancer | Human cancer cell line | IC50 = 25 µM | Induced apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
